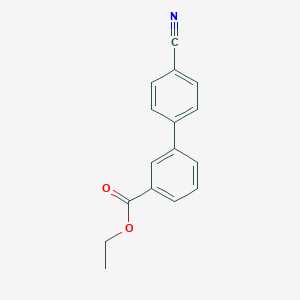

4'-Cyanobiphényl-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4’-cyanobiphenyl-3-carboxylate is an organic compound with the molecular formula C16H13NO2. It is a derivative of biphenyl, featuring a cyano group at the 4’ position and an ethyl ester group at the 3 position of the biphenyl ring.

Applications De Recherche Scientifique

Ethyl 4’-cyanobiphenyl-3-carboxylate has several scientific research applications:

Materials Science: Used as a precursor in the synthesis of liquid crystals and other advanced materials.

Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.

Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules for research purposes.

Mécanisme D'action

Mode of Action

It’s speculated that it might undergo Knoevenagel condensation in certain reactions

Biochemical Pathways

It’s known that the compound can participate in multi-component reactions, potentially affecting various biochemical pathways . More research is needed to fully understand the downstream effects of these interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4’-cyanobiphenyl-3-carboxylate typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide.

Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of ethyl 4’-cyanobiphenyl-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: Ethyl 4’-cyanobiphenyl-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated biphenyl derivatives.

Comparaison Avec Des Composés Similaires

Ethyl 4’-bromobiphenyl-3-carboxylate: Similar structure but with a bromine atom instead of a cyano group.

Ethyl 4’-methoxybiphenyl-3-carboxylate: Contains a methoxy group instead of a cyano group.

Uniqueness: Ethyl 4’-cyanobiphenyl-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics .

Activité Biologique

Ethyl 4'-cyanobiphenyl-3-carboxylate (C16H13NO2) is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound features a cyano group and an ethyl ester, which may influence its interaction with biological systems. The following sections provide a detailed examination of its biological activity, including genotoxicity, antibacterial properties, and potential anticancer effects.

In Vitro and In Vivo Assessments

Research has indicated that biphenyl derivatives can exhibit varying levels of genotoxicity. A study focusing on 4-amino-4'-substituted biphenyls, including derivatives similar to ethyl 4'-cyanobiphenyl-3-carboxylate, assessed their genotoxic effects using the Ames test and in vivo chromosomal aberration assays in mice. The results demonstrated that certain substitutions on the biphenyl structure significantly influenced mutagenicity. Specifically, compounds with electron-withdrawing groups like the cyano group were shown to have increased mutagenic activity in the presence of metabolic activation (S9 mix) .

Key Findings:

- Ames Test : Ethyl 4'-cyanobiphenyl-3-carboxylate showed a correlation between the presence of electron-withdrawing substituents and increased mutagenicity.

- In Vivo Tests : Chromosomal aberrations were observed in bone marrow cells following administration of similar compounds, suggesting potential risks associated with exposure.

Table 1: Genotoxicity Assessment of Biphenyl Derivatives

| Compound | Ames Test Result | Chromosomal Aberrations |

|---|---|---|

| 4-Amino-4'-cyano-biphenyl | Positive | High |

| Ethyl 4'-cyanobiphenyl-3-carboxylate | TBD | TBD |

Antibacterial Activity

Ethyl 4'-cyanobiphenyl-3-carboxylate has been evaluated for its antibacterial properties against various strains of bacteria. The structural characteristics of biphenyl compounds often correlate with their ability to inhibit bacterial growth.

Study Results

A comparative study on biphenyl derivatives indicated that those with specific substitutions exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial DNA replication processes .

Table 2: Antibacterial Activity of Biphenyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ethyl 4'-cyanobiphenyl-3-carboxylate | TBD | S. aureus |

| Other Biphenyl Derivative | <10 | E. coli |

Anticancer Potential

Emerging research suggests that biphenyl derivatives may possess anticancer properties. Ethyl 4'-cyanobiphenyl-3-carboxylate has been included in studies assessing cytotoxicity against various cancer cell lines.

Findings from Cytotoxicity Assays

Preliminary tests indicated that ethyl 4'-cyanobiphenyl-3-carboxylate could induce apoptosis in cancer cells, potentially through pathways involving cell cycle arrest and modulation of apoptosis-related proteins . The compound's IC50 values are under investigation to quantify its effectiveness compared to established chemotherapeutics.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | TBD | Induction of Apoptosis |

| PC3 (Prostate) | TBD | Cell Cycle Arrest |

Propriétés

IUPAC Name |

ethyl 3-(4-cyanophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLMOZNBQVTKCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618690 |

Source

|

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-34-5 |

Source

|

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.